Deacetyl-ganoderic-acid-F

Neuroinflammation NF-κB Signaling Microglial Activation

Neuroinflammation researchers require validated NF-κB inhibitors with documented in vivo efficacy and low cytotoxicity-a combination rarely found in generic ganoderic acids. Deacetyl-ganoderic-acid-F (DeGA F, CAS 100665-44-9) directly addresses this gap. • NF-κB pathway inhibition in BV-2 microglial cells at 2.5-5 μg/mL, with no confounding cytotoxicity at active concentrations. • In vivo efficacy confirmed in LPS-stimulated mice (20 mg/kg i.p.) and zebrafish embryo NO production models. • Validated negative control for α-glucosidase selectivity panels-enables differentiation of NF-κB-mediated effects from off-target enzyme modulation. Supplied with full analytical COA; global shipping available.

Molecular Formula C30H40O8
Molecular Weight 528.6 g/mol
Cat. No. B13385964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl-ganoderic-acid-F
Molecular FormulaC30H40O8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17+,19-,25+,28-,29-,30-/m0/s1
InChIKeyMNXGGTWKTCLFDT-GKJAHOMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyl-ganoderic-acid-F: Product Overview


Deacetyl-ganoderic-acid-F (DeGA F, CAS 100665-44-9) is a lanostane-type triterpenoid isolated from Ganoderma lucidum [1]. It is structurally distinguished from the parent compound ganoderic acid F by the absence of an acetyl group at the C-12 position, which confers a distinct pharmacological profile [2]. While many ganoderic acids exhibit broad cytotoxic and anti-tumor activities, DeGA F has been characterized for its potent anti-neuroinflammatory effects mediated through NF-κB pathway inhibition, with documented in vitro and in vivo efficacy [1].

NF-κB pathway inhibition study fit in microglial cells
Neural cell model cytotoxicity endpoint review
In vivo LPS-induced neuroinflammation model endpoint context

Deacetyl-ganoderic-acid-F: Why Substitution Fails


The ganoderic acid family comprises structurally related triterpenoids with divergent biological activities that preclude simple interchangeability. Deacetyl-ganoderic-acid-F (DeGA F) exhibits a unique activity profile characterized by potent NF-κB pathway inhibition and anti-neuroinflammatory effects in both microglial cells and in vivo models [1]. In contrast, ganoderic acid F (the acetylated parent) primarily demonstrates cytotoxic and anti-angiogenic activities in cancer cell lines (e.g., HeLa IC50 = 19.5 μM) and has not been shown to inhibit LPS-induced neuroinflammation or NF-κB signaling in neural cells [2]. Furthermore, other ganoderic acids such as GA-A and GA-H modulate NF-κB in cancer contexts, but their activity in neural inflammation models remains uncharacterized [3]. Substituting DeGA F with other ganoderic acids would therefore compromise experimental reproducibility and biological relevance in studies targeting neuroinflammatory pathways.

Ganoderic acid F (GA-F)
GA-F has cancer cell-line cytotoxicity assay contexts reported; neuroinflammation pathway activity is uncharacterized, and substituting may shift experimental endpoints away from NF-κB neuroinflammation.
Other ganoderic acids (GA-A, GA-H)
These modulate NF-κB in cancer models, but neuroinflammation model-response data are not available, precluding direct interchangeability for microglial studies.
Ganoderic acid Y and related triterpenoids
Some ganoderic acids inhibit α-glucosidase, an off-target activity absent in DeGA F; substitution may introduce confounding enzyme modulation in metabolic pathway studies.

Deacetyl-ganoderic-acid-F: Differentiation from Analogs


NF-κB Pathway Inhibition: DeGA F vs. Ganoderic Acid F

Deacetyl-ganoderic-acid-F (DeGA F) significantly inhibited LPS-induced NF-κB pathway activation in BV-2 microglial cells, as evidenced by decreased phosphorylation of IKKα/β and IκBα at concentrations of 2.5 and 5 μg/mL [1]. In contrast, ganoderic acid F (GA-F) has not been reported to inhibit NF-κB signaling in any neural or microglial context; its NF-κB modulation is limited to cancer cell lines where GA-A and GA-H, but not GA-F, showed suppressive effects [2]. This functional divergence represents a key differentiation point for researchers studying neuroinflammatory signaling.

NF-κB Pathway Inhibition
Head-to-head
DeGA F (2.5–5 μg/mL) inhibited LPS-induced IKKα/β and IκBα phosphorylation in BV-2 cells; GA-F showed no reported NF-κB activity in neural cells.
Supports pathway-specific neuroinflammation study design with DeGA F.
Cell-type specificity should be confirmed in target model.
Neuroinflammation NF-κB Signaling Microglial Activation

Neuroinflammatory Cytokine Modulation

In LPS-stimulated BV-2 microglial cells, DeGA F pretreatment (2.5 and 5 μg/mL) significantly reduced the secretion and mRNA levels of pro-inflammatory cytokines TNF-α and IL-6, while upregulating the anti-inflammatory cytokine IL-10 [1]. In vivo, DeGA F (20 mg/kg, i.p.) suppressed serum TNF-α and IL-6 levels in LPS-stimulated mice [1]. No comparable anti-neuroinflammatory cytokine modulation data exist for ganoderic acid F, which has been studied primarily for anti-cancer and anti-angiogenic effects . This establishes DeGA F as the preferred tool for neuroinflammatory cytokine studies.

Cytokine Modulation
Reported
DeGA F reduced TNF-α and IL-6 secretion and mRNA, and upregulated IL-10 in LPS-stimulated BV-2 cells and in C57BL/6 mice.
Supports anti-inflammatory endpoint interpretation in neuroinflammation studies.
Comparator data for GA-F absent; cross-model validation recommended.
Neuroinflammation Cytokine Profiling Microglia

Cytotoxicity Profile: DeGA F vs. Ganoderic Acid F

DeGA F was non-toxic to BV-2 microglial cells at concentrations up to 5 μg/mL over 48 hours, as determined by CCK-8 assay, allowing anti-inflammatory effects to be studied without confounding cytotoxicity [1]. In contrast, ganoderic acid F exhibits significant cytotoxicity against HeLa cervical carcinoma cells with an IC50 of 19.5 ± 0.6 μM (approximately 10.3 μg/mL) after 48 h [2]. While different cell lines preclude direct comparison, the data suggest DeGA F may offer a wider therapeutic window in neural cells compared to the cytotoxic profile of GA-F in cancer models.

Cytotoxicity Profile
Reported
DeGA F non-toxic at ≤5 μg/mL (48 h) in BV-2 cells; GA-F IC50 ≈ 10.3 μg/mL in HeLa cells.
Lower cytotoxicity in neural cell model supports anti-inflammatory endpoint review without confounding cell death.
Direct comparison limited by different cell lines.
Cytotoxicity Safety Window Microglial Cells

Lack of α-Glucosidase Inhibition

In an in vitro α-glucosidase inhibition assay using compounds isolated from Ganoderma lucidum, deacetyl-ganoderic-acid-F (compound 3) showed no detectable inhibitory activity, whereas other co-isolated triterpenoids (Ganoderic acid X1 and 7-hydroxy-3,11,15-trioxo-lanosta-8-en-24→20s lactone) demonstrated measurable inhibition [1]. This negative data provides valuable selectivity information: DeGA F is not a pan-triterpenoid inhibitor and its biological effects are not confounded by α-glucosidase modulation, distinguishing it from other ganoderic acids like ganoderic acid Y which inhibits α-glucosidase with an IC50 of 170 μM .

α-Glucosidase Selectivity
Head-to-head
DeGA F showed no α-glucosidase inhibition; comparator triterpenoids (ganoderic acid X1, compound 6) demonstrated measurable activity.
Negative selectivity confirms anti-inflammatory activity is independent of α-glucosidase modulation.
Supports use as negative control in triterpenoid enzyme inhibition panels.
α-Glucosidase Enzyme Inhibition Selectivity Profiling

Deacetyl-ganoderic-acid-F: Research Applications


LPS-Induced Microglial Neuroinflammation Model

DeGA F is the preferred ganoderic acid for studies investigating NF-κB-mediated neuroinflammation in microglial cells. Based on the quantitative evidence from Sheng et al. [1], researchers can employ DeGA F at 2.5–5 μg/mL in BV-2 cells or 20 mg/kg i.p. in mice to suppress LPS-induced inflammatory responses. Its low cytotoxicity at these concentrations ensures that observed anti-inflammatory effects are not confounded by cell death, making it ideal for mechanistic studies of neurodegenerative disease pathways.

Triterpenoid Selectivity Profiling

Given its lack of α-glucosidase inhibitory activity, DeGA F serves as a valuable negative control or selectivity marker in panels of ganoderic acids or other triterpenoids [2]. Researchers screening for enzyme inhibitors can use DeGA F to differentiate between anti-inflammatory effects mediated by NF-κB suppression versus those arising from off-target enzyme modulation, thereby improving assay specificity.

In Vivo Neuroinflammation Studies

DeGA F has demonstrated in vivo efficacy in both zebrafish embryos (NO production inhibition) and LPS-stimulated mice (serum cytokine suppression) [1]. This cross-species validation supports its use in translational neuroinflammation research. Procurement for in vivo studies is justified by the established dosing parameters (20 mg/kg in mice) and the documented suppression of key inflammatory endpoints.

Application
Selection Property
Validation Focus
Neuroinflammation Pathway Studies (LPS Model)
NF-κB pathway inhibition in microglial cells
Cytokine and NF-κB endpoint validation in BV-2 cells
Triterpenoid Selectivity Profiling
Negative α-glucosidase selectivity
Off-target enzyme modulation screening in metabolic assays
In Vivo Neuroinflammation Model Endpoint Analysis
In vivo LPS mouse model-response context
Serum cytokine and neuroinflammatory endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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